Perilla ketone
Overview
Description
Perilla ketone is a compound found in the essential oil of Perilla frutescens, a plant commonly known as perilla or Korean perilla. It has been identified as a potent pulmonary edemagenic agent, which means it can cause fluid accumulation in the lungs of laboratory animals and livestock. This property of perilla ketone has been linked to the adverse effects observed in grazing cattle that consume the plant. The compound's presence in perilla, which is used in oriental foods and medicinal preparations, raises concerns about potential hazards to human health .
Synthesis Analysis
While the papers provided do not detail the synthesis of perilla ketone, its natural occurrence in the essential oil of Perilla frutescens suggests that it is biosynthesized by the plant. The extraction methods such as solvent-assisted flavor evaporation (SAFE), liquid-liquid continuous extraction (LLCE), and hydrodistillation (HD) are used to obtain the volatile compounds, including perilla ketone, from the plant material .
Molecular Structure Analysis
Perilla ketone, also known as 1-(3-furyl)-4-methyl-1-pentanone, is a volatile compound that is the most abundant in the essential oil of Korean perilla leaf. Its molecular structure includes a furan ring, which is likely responsible for its characteristic aroma and biological activity .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving perilla ketone. However, the compound's reactivity can be inferred from its functional groups. The ketone group may undergo reactions typical for carbonyl compounds, such as nucleophilic addition or reduction. The furan ring may participate in electrophilic aromatic substitution reactions, given its aromatic nature .
Physical and Chemical Properties Analysis
Perilla ketone is a volatile compound, which is indicative of its low boiling point and high vapor pressure. It is the primary volatile component in Korean perilla leaf, comprising up to 95% of the volatile compounds obtained from different extraction methods. The compound's volatility is utilized in aroma analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) .
Relevant Case Studies
Several studies have highlighted the biological effects of perilla ketone. For instance, it has been shown to cause increased microvascular permeability and pulmonary edema in animals . In vitro studies have demonstrated that perilla ketone can rapidly and reversibly increase the permeability of endothelial cell monolayers, suggesting a direct effect on endothelial cells . Additionally, perilla ketone has been used as a model to study equine restrictive lung disease, as it produces a restrictive disease without a significant obstructive component in ponies .
In terms of beneficial effects, perilla oil, which contains perilla ketone, has been shown to regulate intestinal microbiota and alleviate insulin resistance through the PI3K/AKT signaling pathway in type-2 diabetic mice . However, due to the presence of perilla ketone, certain genotypes of Perilla frutescens are not suitable for consumption, while others that are free of the toxin are considered rich sources of natural antioxidants .
Scientific Research Applications
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Antitumor Activity
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Antifungal Activity
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Anti-rheumatoid Arthritis
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Anti-obesity
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Anti-inflammatory
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Healing-promoting
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Combatting Toxicity from Immunotherapy
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Antidepressant Activity
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Hepatoprotective Activity
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Antithrombotic Activity
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Anti-aging Activity
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Antioxidant Activity
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Combatting Toxicity from Immunotherapy
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Antidepressant Activity
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Hepatoprotective Activity
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Antithrombotic Activity
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Anti-aging Activity
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Antioxidant Activity
Safety And Hazards
Perilla ketone is present in the leaves and seeds of purple mint (Perilla frutescens), which is toxic to some animals . When cattle and horses consume purple mint when grazing in fields in which it grows, the perilla ketone causes pulmonary edema leading to a condition sometimes called perilla mint toxicosis .
Future Directions
Recent studies have shown that perilla ketone has promising antitumor, antifungal, antirheumatoid arthritis, antiobesity, anti-inflammatory, healing-promoting, and other activities and can be used to combat toxicity from immunotherapy . Therefore, the multitude of pharmacological activities and effects demonstrate the broad research potential of perilla ketone .
properties
IUPAC Name |
1-(furan-3-yl)-4-methylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHLZMUFIYAEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203828 | |
Record name | Perilla ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
223.00 to 225.00 °C. @ 760.00 mm Hg | |
Record name | Perilla ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Perilla ketone | |
CAS RN |
553-84-4 | |
Record name | 1-(3-Furyl)-4-methyl-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perilla ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perilla ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perilla ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERILLA KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Perilla ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.